(5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a chlorophenyl group, a methoxyphenyl group, and a diazinane trione core, making it a subject of interest for researchers.
Preparation Methods
The synthesis of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE can be achieved through several methods. Common synthetic routes include:
Solid-State Method: Metal oxides are mixed and heated, similar to baking a cake.
High-Pressure Method: External pressure is applied during heating, influencing the material’s formation.
Hydrothermal Method: Metal salts are heated in water inside a pressurized vessel, mimicking mineral formation in Earth’s core.
Molten Salt Method: Metal salts are melted to form a thick liquid, allowing crystals to precipitate as it cools.
Combustion Method: Metal salts are dissolved in water to form a gel that ignites, rapidly producing the desired material through a quick combustion reaction.
Chemical Reactions Analysis
(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation and nitration are common substitution reactions for this compound.
Scientific Research Applications
The compound has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include various dichloroanilines , which consist of an aniline ring substituted with two chlorine atoms. These compounds share some structural similarities but differ in their specific functional groups and applications . The uniqueness of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17ClN2O4 |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H17ClN2O4/c1-2-11-24-20(26)18(19(25)23-21(24)27)12-14-5-9-17(10-6-14)28-13-15-3-7-16(22)8-4-15/h2-10,12H,1,11,13H2,(H,23,25,27)/b18-12- |
InChI Key |
NSZBKZDOLOTVRR-PDGQHHTCSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/C(=O)NC1=O |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)NC1=O |
Origin of Product |
United States |
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